molecular formula C8H12N2O2S B13340697 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine

Cat. No.: B13340697
M. Wt: 200.26 g/mol
InChI Key: WUGKCETZMFFNHR-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is a chemical compound with a molecular formula of C8H12N2O2S It is known for its unique structure, which includes an oxolane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method involves the reaction of 2-(oxolan-2-yl)methanol with thiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxolan-2-yl)methoxy]acetonitrile
  • 2-(Oxolan-2-ylmethoxy)aniline
  • 2-[(Oxolan-2-yl)methoxy]pyrazine

Uniqueness

2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine is unique due to its combination of an oxolane ring and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxy)-1,3-thiazol-5-amine

InChI

InChI=1S/C8H12N2O2S/c9-7-4-10-8(13-7)12-5-6-2-1-3-11-6/h4,6H,1-3,5,9H2

InChI Key

WUGKCETZMFFNHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=NC=C(S2)N

Origin of Product

United States

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